(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide is not yet fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their DNA replication and protein synthesis processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause any significant adverse effects on human cells. It has also been found to have a low potential for drug resistance development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in a wide range of applications. However, one of the limitations is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in specific applications.
Future Directions
There are several future directions for the research on (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide. One of the areas of focus is to further investigate its mechanism of action and optimize its use as an antimicrobial and anticancer agent. Another area of research is to explore its potential use in the development of new drugs for the treatment of infectious diseases and cancer. Additionally, there is a need to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide involves the reaction of cyclopropylamine with 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride to obtain the final compound.
Scientific Research Applications
(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent, as it has shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-8-9-22-15(13)11-6-7-11)18-14-10-17-19-20(14)12-4-2-1-3-5-12/h1-5,10-11,13,15H,6-9H2,(H,18,21)/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQHNXBMLAOSBY-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=CN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=CN=NN2C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.